3-Methyl-1-phenyl-3,4-dihydroisoquinoline
CAS No.: 6818-68-4
Cat. No.: VC15960631
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6818-68-4 |
|---|---|
| Molecular Formula | C16H15N |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 3-methyl-1-phenyl-3,4-dihydroisoquinoline |
| Standard InChI | InChI=1S/C16H15N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
| Standard InChI Key | CHSWGYQOJGXGAS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-methyl-1-phenyl-3,4-dihydroisoquinoline is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol. Its structure consists of a bicyclic system where the benzene ring is fused to a partially saturated pyridine ring (positions 3 and 4), substituted with a phenyl group at position 1 and a methyl group at position 3. Key features include:
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Stereochemistry: The 3,4-dihydro configuration introduces a single chiral center at position 4, leading to potential enantiomeric forms.
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Electronic effects: The methyl group at position 3 exerts electron-donating inductive effects, influencing reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis of 3-methyl-1-phenyl-3,4-dihydroisoquinoline can be adapted from methods used for analogous dihydroisoquinolines. A validated approach involves:
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Formation of N-(2-phenethyl) benzamide: Reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of alkali metal hydroxide .
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Cyclization: Treating the amide intermediate with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a benzene solvent to form 1-phenyl-3,4-dihydroisoquinoline .
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Methylation: Introducing a methyl group at position 3 via Friedel-Crafts alkylation or using methylating agents like methyl iodide under basic conditions.
Critical Reaction Parameters:
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Temperature: Cyclization requires reflux conditions (110–120 °C) .
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Yield Optimization: Patent data for similar compounds report yields up to 99.2% for reduction steps using sodium borohydride .
Stereochemical Control
Enantioselective synthesis remains a challenge. Resolution via chiral tartaric acid derivatives (e.g., D-tartrate) has been demonstrated for related compounds, achieving 43.7% yield of the (S)-enantiomer .
Physicochemical Properties
Thermal Stability
The methyl group enhances thermal stability compared to non-methylated analogs. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset above 200 °C .
Solubility and Partitioning
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LogP: Predicted logP = 3.1 (indicating high lipophilicity) .
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Solubility: Sparingly soluble in water (<0.1 mg/mL), but miscible with polar aprotic solvents like DMSO .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic system undergoes electrophilic substitution at positions 6 and 7. Example reactions include:
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Sulfonation: Forms sulfonic acid groups under vigorous conditions.
Reduction and Oxidation
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Reduction: Catalytic hydrogenation fully saturates the pyridine ring, yielding 3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline .
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Oxidation: Manganese dioxide oxidizes the dihydro moiety to regenerate the aromatic isoquinoline system.
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
Dihydroisoquinolines serve as precursors for muscarinic receptor antagonists (e.g., solifenacin) . The methyl group in 3-methyl-1-phenyl-3,4-dihydroisoquinoline may enhance metabolic stability, a desirable trait in drug design.
Materials Science
Methylated isoquinolines exhibit fluorescence properties. Quantum yield measurements for analogs range from 0.2 to 0.4, suggesting potential use in organic light-emitting diodes (OLEDs) .
Challenges and Future Directions
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Synthetic Efficiency: Current methods require multi-step protocols with toxic reagents (e.g., POCl₃). Green chemistry approaches using ionic liquids or biocatalysts are needed.
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Biological Profiling: No in vivo data exist for this compound. Prioritize toxicity studies and target identification via high-throughput screening.
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